![molecular formula C19H23N3O5 B10773405 [(E)-hept-2-enyl] 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B10773405.png)
[(E)-hept-2-enyl] 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse du composé 1l implique plusieurs étapes, y compris l'acétylation, la bromation, la glycosylation, la condensation de Knoevenagel et la réduction avec l'hydrure de diisobutylaluminium (DIBAL-H) Chacune de ces étapes est cruciale pour obtenir le produit final avec les propriétés chimiques souhaitées
Analyse Des Réactions Chimiques
Le composé 1l subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique généralement l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
4. Applications de la recherche scientifique
Le composé 1l a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier le transport et le métabolisme des acides gras.
Biologie : Il aide à comprendre le rôle des protéines de transport des acides gras dans les processus cellulaires.
Médecine : Il a des applications thérapeutiques potentielles dans le traitement des troubles métaboliques liés au transport des acides gras.
Industrie : Il peut être utilisé dans le développement de nouveaux médicaments ciblant les protéines de transport des acides gras.
5. Mécanisme d'action
Le composé 1l exerce ses effets en inhibant la protéine de transport des acides gras 4 (SLC27A4) . Cette inhibition perturbe le transport des acides gras à longue chaîne à travers les membranes cellulaires, affectant diverses voies métaboliques. Les cibles moléculaires et les voies impliquées comprennent le domaine associé à la membrane intégrale et le domaine associé à la membrane périphérique de la protéine de transport.
Applications De Recherche Scientifique
Compound 1l has several scientific research applications:
Chemistry: It is used as a model compound to study fatty acid transport and metabolism.
Biology: It helps in understanding the role of fatty acid transport proteins in cellular processes.
Medicine: It has potential therapeutic applications in treating metabolic disorders related to fatty acid transport.
Industry: It can be used in the development of new drugs targeting fatty acid transport proteins.
Mécanisme D'action
Compound 1l exerts its effects by inhibiting the fatty acid transport protein 4 (SLC27A4) . This inhibition disrupts the transport of long-chain fatty acids across cell membranes, affecting various metabolic pathways. The molecular targets and pathways involved include the integral membrane-associated domain and the peripheral membrane-associated domain of the transport protein.
Comparaison Avec Des Composés Similaires
Des composés similaires au composé 1l comprennent d'autres inhibiteurs de protéines de transport des acides gras, tels que :
Composé 1d : Un énantiomère du composé 1l avec des propriétés chimiques similaires mais une activité biologique différente.
Composé 2l : Un autre composé organique synthétique avec une structure de base similaire mais des groupes fonctionnels différents.
Le composé 1l est unique en raison de son inhibition spécifique de la protéine de transport des acides gras 4, ce qui en fait un outil précieux pour étudier le métabolisme et le transport des acides gras.
Propriétés
Formule moléculaire |
C19H23N3O5 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
[(E)-hept-2-enyl] 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H23N3O5/c1-3-4-5-6-7-12-27-18(23)16-13(2)20-19(24)21-17(16)14-8-10-15(11-9-14)22(25)26/h6-11,17H,3-5,12H2,1-2H3,(H2,20,21,24)/b7-6+ |
Clé InChI |
BEXZJJQVPWJPOA-VOTSOKGWSA-N |
SMILES isomérique |
CCCC/C=C/COC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)[N+](=O)[O-])C |
SMILES canonique |
CCCCC=CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



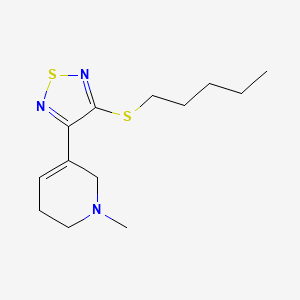
![[3H]PGF2alpha](/img/structure/B10773351.png)
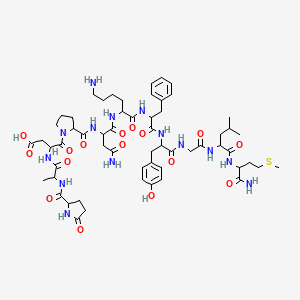
![3,5-dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B10773357.png)
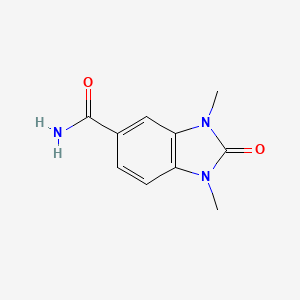
![3,5-dichloro-N-[3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B10773376.png)
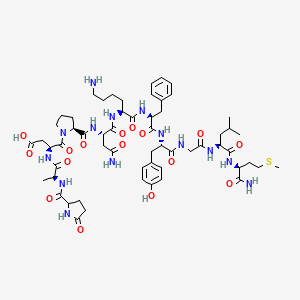
![6-(4-Chlorophenyl)-3-[6-(piperidin-1-ylmethyl)naphthalen-2-yl]thieno[2,3-e]pyrimidin-4-one](/img/structure/B10773386.png)

![3-{2-[5-(Difluoromethyl)-2h-Thieno[3,2-C]pyrazol-3-Yl]-1h-Indol-6-Yl}pentan-3-Ol](/img/structure/B10773396.png)
![3-(4-tert-butylpyridin-2-yl)-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methylcyclobutan-1-ol](/img/structure/B10773398.png)
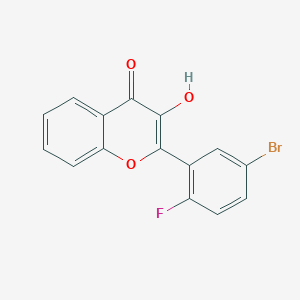
![(3Z)-3-[(1-methyl-1H-indol-3-yl)methylidene]-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one hydrochloride](/img/structure/B10773411.png)
